Methyl 3-chloro-4-cyanobenzoate
Description
Contextualization within Halogenated Benzonitrile (B105546) Ester Chemistry
Methyl 3-chloro-4-cyanobenzoate belongs to the class of halogenated benzonitrile esters. This classification is significant as the presence of a halogen (chlorine), a nitrile group (-CN), and an ester group (-COOCH3) on a benzene (B151609) ring imparts a unique reactivity profile to the molecule. cymitquimica.com Halogenated benzonitriles are known for their utility as precursors in a variety of chemical transformations. google.com The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, while the nitrile and ester groups can undergo a range of chemical modifications, including hydrolysis, reduction, and addition reactions. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single starting material.
Overview of Strategic Importance in Organic Synthesis and Applied Sciences
The strategic importance of this compound lies in its role as a key intermediate in the synthesis of a wide array of organic compounds. chembk.com It is particularly valuable in the preparation of pharmaceuticals, agrochemicals, and dyes. chembk.com The ability to selectively manipulate its functional groups makes it a versatile tool for medicinal chemists and materials scientists. For instance, the nitrile group can be converted into an amine or a carboxylic acid, functionalities that are prevalent in biologically active molecules. Similarly, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization.
Chemical and Physical Properties
The physical and chemical properties of this compound are fundamental to its application in chemical synthesis. These properties dictate the reaction conditions required for its transformations and the methods for its purification.
| Property | Value |
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.6 g/mol |
| Appearance | Solid |
| Purity | 98% |
| CAS Number | 214759-66-7 |
This data is compiled from multiple sources. cymitquimica.comchembk.comparchem.comchemicalbook.comchemsrc.com
Synthesis and Reactivity
The synthesis of this compound can be achieved through several synthetic routes. One common method involves the cyanation of a corresponding chloro-substituted benzoic acid ester. For example, methyl 3-chlorobenzoate (B1228886) can be cyanated to introduce the nitrile group at the 4-position. chembk.com Another approach could involve the esterification of 3-chloro-4-cyanobenzoic acid.
The reactivity of this compound is characterized by the interplay of its three functional groups. The chlorine atom, being a halogen, can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The ester group can be hydrolyzed to a carboxylic acid or can react with nucleophiles like Grignard reagents. wikipedia.org
Applications in Research
The utility of this compound as a synthetic intermediate is highlighted in various research applications. It serves as a precursor for the synthesis of more complex molecules with desired biological or material properties. For instance, its derivatives have been explored in the development of novel pharmaceuticals and agrochemicals. The ability to introduce diverse functionalities through reactions at the chloro, cyano, and ester positions makes it a valuable scaffold for combinatorial chemistry and drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFJYKKFLHZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597843 | |
| Record name | Methyl 3-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-66-7 | |
| Record name | Methyl 3-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Chloro 4 Cyanobenzoate and Structural Analogues
Esterification Reactions Utilizing Carboxylic Acid Precursors
The formation of the methyl ester is a critical step, which can be achieved starting from the corresponding carboxylic acid, 3-chloro-4-cyanobenzoic acid. nih.gov This transformation can be accomplished through both conventional and modern, environmentally conscious methods.
Conventional Synthetic Routes to Methyl Esters
Historically, the synthesis of methyl esters from carboxylic acids is dominated by methods that employ strong mineral acids or highly reactive intermediates. The most common of these is the Fischer-Speier esterification. This method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the large excess of alcohol. wikipedia.org
Another conventional approach involves the conversion of the carboxylic acid into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield the methyl ester. While effective, these traditional methods often require harsh conditions and can generate significant acidic or corrosive waste streams.
Table 1: Conventional Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic acid, Methanol, Strong acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Requires excess alcohol, harsh acidic conditions, reversible reaction |
| Acyl Chloride Formation | Carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, then Methanol | Room temperature or gentle heating | High reactivity, irreversible | Use of hazardous reagents (SOCl₂), generation of corrosive HCl gas |
Introduction of the Cyano Group
The nitrile or cyano (-C≡N) functional group is a key feature of the target molecule and can be introduced through several synthetic strategies. These methods typically involve either the direct substitution of a leaving group with a cyanide source or the transformation of another functional group, such as an amide, into a nitrile.
Nucleophilic Cyanation Strategies
Nucleophilic cyanation is a powerful method for forming carbon-carbon bonds and is widely used for synthesizing aryl nitriles. wikipedia.org This transformation is typically achieved by reacting an aryl halide with a cyanide salt. The classic Rosenmund-von Braun reaction employs a stoichiometric amount of copper(I) cyanide (CuCN) to displace an aryl halide, usually at elevated temperatures.
More contemporary methods rely on transition metal catalysis, most notably palladium-catalyzed cyanation. wikipedia.org In this approach, an aryl bromide or chloride (e.g., methyl 3,4-dichlorobenzoate) is coupled with a cyanide source, such as potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂). wikipedia.org These reactions often employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. researchgate.net Nickel-catalyzed systems have also emerged as a cost-effective and efficient alternative for the cyanation of aryl halides. nih.govmdpi.com To further mitigate toxicity, potassium ferricyanide (B76249) and even carbon dioxide/ammonia have been explored as alternative cyanide sources. wikipedia.orgnih.gov
Table 3: Catalytic Systems for Nucleophilic Cyanation of Aryl Halides
| Catalyst System | Cyanide Source | Substrate | Key Features |
|---|---|---|---|
| Copper(I) Cyanide (Rosenmund-von Braun) | CuCN | Aryl Halide | Classic method, often requires high temperatures. wikipedia.org |
| Palladium/Phosphine Ligand | KCN, Zn(CN)₂ | Aryl Halide/Triflate | Widely applicable, catalytic in palladium. wikipedia.orgresearchgate.net |
| Nickel Catalyst | Alkyl Isocyanides, BrCN | Aryl Halide | Cost-effective metal, broad functional group tolerance. nih.govmdpi.com |
| Nickel/Triphos Ligand | CO₂ / NH₃ | Aryl Chloride | Utilizes readily available gases as the cyano source. nih.gov |
Dehydration Reactions for Nitrile Synthesis
An alternative route to the cyano group is through the dehydration of a primary amide. rsc.orgacs.org This two-step approach would first involve the synthesis of methyl 3-chloro-4-carbamoylbenzoate, followed by a dehydration reaction to form the nitrile. The dehydration of primary amides is a fundamental transformation in organic chemistry with numerous available methods. nih.gov
Traditional dehydrating agents include strong and often harsh reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). nih.gov However, a plethora of milder and more selective modern reagents have been developed. For instance, XtalFluor-E ([Et₂NSF₂]BF₄) allows for the rapid dehydration of amides at room temperature in environmentally benign solvents like ethyl acetate. organic-chemistry.org Another highly efficient method is a catalytic Appel-type dehydration, which uses oxalyl chloride and triethylamine (B128534) with a catalytic amount of triphenylphosphine (B44618) oxide, often completing the reaction in minutes. acs.org Other systems utilize silanes in combination with transition metal catalysts or phosphorus-based reagents like PCl₃ or triphenylphosphite. nih.govacs.org
A green synthesis of methyl 3-cyanobenzoate has been reported starting from methyl 3-formylbenzoate, which is converted to an oxime with hydroxylamine (B1172632) and then dehydrated using acetic anhydride (B1165640) to give the nitrile in high yield. researchgate.net
Table 4: Selected Reagents for the Dehydration of Primary Amides to Nitriles
| Reagent/System | Conditions | Advantages |
|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Heating | Powerful, classic reagent. nih.gov |
| Thionyl Chloride (SOCl₂) | Heating | Readily available. nih.gov |
| XtalFluor-E | Room Temperature, EtOAc | Mild conditions, rapid reaction, green solvent. organic-chemistry.org |
| (COCl)₂ / Et₃N / Ph₃PO (catalytic) | < 10 min | Catalytic, very fast, high efficiency. acs.org |
| Acetic Anhydride | Heating | Inexpensive, effective for certain substrates. researchgate.net |
Regioselective Halogenation Strategies
The final key transformation is the introduction of the chlorine atom at the C-3 position of the benzene (B151609) ring, a process that requires careful control of regioselectivity. The position of chlorination is dictated by the directing effects of the substituents already present on the aromatic ring. In a precursor like methyl 4-cyanobenzoate (B1228447), both the methyl ester (-CO₂Me) and the cyano (-CN) groups are electron-withdrawing and meta-directing. Therefore, direct electrophilic chlorination of methyl 4-cyanobenzoate would be expected to direct the incoming chlorine atom to the C-3 position (meta to both groups).
Conventional electrophilic halogenation of aromatic compounds is often carried out using molecular chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org For activated rings, milder systems can be used. The challenge lies in controlling the reaction to achieve mono-substitution at the desired position without side reactions.
Studies on the regioselectivity of similar compounds, such as methyl chlorobenzoates, have shown that the relative reactivity of different positions on the ring can be complex. rsc.orgrsc.org Advanced methods for C-H bond functionalization, often employing transition metal catalysts like palladium, offer a more modern and highly selective approach to halogenation. beilstein-journals.org These methods can direct halogenation to a specific position through the use of a directing group. Enzymatic halogenation using halogenase enzymes also presents an attractive, environmentally friendly alternative for achieving high regioselectivity under physiological conditions. researchgate.netnih.gov
Table 5: Halogenation Approaches for Aromatic Rings
| Method | Reagents/Catalyst | Selectivity Control |
|---|---|---|
| Electrophilic Aromatic Substitution | Cl₂, Lewis Acid (e.g., FeCl₃) | Based on electronic directing effects of existing substituents. libretexts.org |
| Mechanochemical Halogenation | N-halosuccinimide, Ball Mill | Can be influenced by catalysts (e.g., Pd(II)) and substrate electronics. beilstein-journals.org |
| Enzymatic Halogenation | Halogenase enzymes, Halide salts | High regioselectivity determined by the enzyme's active site. researchgate.net |
Multi-Component and Convergent Synthetic Sequences
While a specific multi-component reaction for the direct synthesis of methyl 3-chloro-4-cyanobenzoate is not prominently documented in current literature, the principles of MCRs can be applied to generate structurally similar, highly substituted benzonitrile (B105546) derivatives. One of the most versatile MCRs is the Ugi four-component reaction (Ugi-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govyoutube.combeilstein-journals.orgmdpi.comnih.gov By carefully selecting the components, it is possible to construct complex molecules that could be precursors to or analogs of the target compound. For instance, a hypothetical Ugi reaction could involve a substituted benzaldehyde, an amine, a carboxylic acid, and a functionalized isocyanide, leading to a product that could be later cyclized or further modified to yield a desired benzonitrile analog. The power of the Ugi reaction lies in its ability to generate diverse molecular scaffolds from a set of readily available starting materials. nih.govyoutube.combeilstein-journals.orgmdpi.comnih.gov
Convergent synthesis, on the other hand, involves the preparation of separate fragments of the target molecule, which are then combined in the later stages of the synthesis. For a molecule like this compound, a convergent approach could involve the synthesis of a suitably functionalized aromatic fragment already containing the chloro and cyano groups, which is then coupled with a methylating agent or a precursor to the ester group. This strategy is particularly advantageous when the individual fragments are complex or require lengthy syntheses themselves.
Catalytic and Asymmetric Synthetic Approaches for Functionalization
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of aryl nitriles. The palladium-catalyzed cyanation of aryl halides is a powerful and general method for introducing the nitrile group onto an aromatic ring. nih.govresearchgate.netmit.edursc.org This approach is highly relevant to the synthesis of this compound, where the starting material could be a di-halogenated benzoic acid ester.
Research has demonstrated the efficacy of palladium-catalyzed cyanation on aryl chlorides, which are often less reactive than bromides or iodides. nih.gov These reactions can tolerate a wide range of functional groups, including esters, which is crucial for the synthesis of the target molecule. mit.edu Various cyanide sources can be employed, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), with the choice often depending on the specific substrate and reaction conditions. nih.govorganic-chemistry.org The use of appropriate ligands is critical for the success of these catalytic cycles, as they modulate the reactivity and stability of the palladium catalyst. nih.gov
Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides
| Catalyst/Ligand System | Cyanide Source | Substrate Scope | Reference |
| Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | Aryl chlorides | researchgate.net |
| Palladium Precatalyst / Ligand | Zn(CN)₂ | (Hetero)aryl halides and triflates | organic-chemistry.org |
| Pd₂ (dba)₃ / tBu₃P | Zn(CN)₂ | Aryl bromides and iodides | mit.edu |
The development of asymmetric catalytic methods opens up the possibility of producing chiral analogs of this compound. While the parent molecule is achiral, the introduction of a chiral center or an axis of chirality can be of significant interest for applications in medicinal chemistry and materials science.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, the atroposelective synthesis of axially chiral benzonitriles has been achieved using N-heterocyclic carbene (NHC) organocatalysts. researchgate.netresearchgate.net This methodology allows for the dynamic kinetic resolution of racemic biaryl aldehydes to produce benzonitriles with high enantiomeric excess. researchgate.netresearchgate.net While this has been demonstrated on more complex biaryl systems, the underlying principles could potentially be adapted to create chiral environments for the functionalization of simpler benzonitrile precursors.
Furthermore, organocatalytic asymmetric approaches have been developed for the functionalization of various heterocyclic systems containing a cyano group. For example, the enantioselective functionalization of 3-cyano-4-styrylcoumarins has been achieved through bifunctional catalysis, leading to the formation of multiple stereocenters with high control. researchgate.netnih.gov The direct asymmetric α-functionalization of carbonyl compounds using chiral amine catalysts is another well-established strategy that could be envisioned for the modification of precursors to the target molecule. rsc.org
Although direct asymmetric catalytic functionalization of the this compound scaffold is not yet a widely reported methodology, the continuous development of new catalytic systems and asymmetric transformations provides a strong foundation for future research in this area. The ability to introduce chirality into this and related molecular frameworks would significantly expand their potential applications.
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 4 Cyanobenzoate
Nucleophilic Substitution Reactions at the Chlorinated Aromatic Position
The chlorine atom on the aromatic ring of methyl 3-chloro-4-cyanobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is dictated by the presence of the electron-withdrawing cyano and methyl ester groups. Aromatic rings, typically nucleophilic, become electrophilic and thus activated towards nucleophilic attack when substituted with strong electron-withdrawing groups. viu.ca
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. oieau.fr In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. oieau.fr The stability of this intermediate is crucial to the reaction's feasibility. The electron-withdrawing cyano group, positioned para to the chlorine, and the meta-positioned methyl ester group both contribute to stabilizing the negative charge of the Meisenheimer complex through their inductive and resonance effects. The second step involves the departure of the leaving group, restoring the aromaticity of the ring. oieau.fr Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate, particularly with good leaving groups and less stabilized anionic species. acsgcipr.org
Kinetic and Thermodynamic Parameters of Substitution
The reactivity of the chlorine as a leaving group is significantly enhanced by the presence of the para-cyano group. Competition experiments on methyl chlorobenzoate analogues have shown that the relative reactivity of a chlorine leaving group is substantially greater when it is positioned para to an electron-withdrawing group compared to the meta or ortho positions. researchgate.net This is attributed to the ability of the para-substituent to delocalize the negative charge of the Meisenheimer intermediate through resonance.
The thermodynamic profile of the reaction is characterized by the formation of the high-energy Meisenheimer complex. The activation energy for this step is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. The Hammond postulate suggests that for an endergonic step like the formation of the Meisenheimer complex, the transition state will be structurally similar to the intermediate itself.
| Parameter | Expected Influence on this compound | Rationale |
| Rate Constant (k) | Relatively high for an aryl chloride | The strong electron-withdrawing cyano group at the para position significantly activates the ring towards nucleophilic attack. |
| Activation Energy (Ea) | Lower than for an unsubstituted chlorobenzene | The electron-withdrawing groups stabilize the transition state leading to the Meisenheimer complex. |
| Enthalpy of Activation (ΔH‡) | Positive, reflecting the energy required to reach the transition state. | Changes in this parameter are often a key driver of rate increases, for example in the presence of certain solvents. researchgate.net |
| Entropy of Activation (ΔS‡) | Typically negative | The association of two reactant molecules (the substrate and the nucleophile) into a single transition state leads to a decrease in entropy. |
This table is based on general principles of SNAr reactions and data for analogous compounds.
Influence of Reaction Conditions on Selectivity and Yield
The selectivity and yield of nucleophilic substitution reactions on this compound are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.
Solvent Effects: The choice of solvent can dramatically influence the rate of SNAr reactions. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are known to accelerate these reactions. researchgate.netnih.gov These solvents are effective at solvating the cation of the nucleophilic salt while leaving the anion relatively "bare" and thus more nucleophilic. libretexts.org In contrast, polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, thereby stabilizing it and reducing its reactivity. nih.gov The use of dipolar aprotic solvents often leads to significant rate increases even at low concentrations. researchgate.net However, in some cases, less polar solvents like toluene (B28343) or ethers such as tetrahydrofuran (B95107) (THF) can also be utilized, sometimes with the addition of a phase-transfer catalyst to facilitate the reaction. acsgcipr.org
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, higher temperatures can also lead to side reactions and reduced selectivity. The optimal temperature will be a balance between achieving a reasonable reaction rate and maintaining high selectivity and yield.
Nucleophile: The nature of the nucleophile is a critical factor. Stronger nucleophiles will react more rapidly. For a given substrate, the rate of reaction generally correlates with the nucleophilicity of the attacking reagent. oieau.fr Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, amines, and thiols.
| Condition | Effect on Selectivity and Yield | Rationale |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) generally increase yield and rate. | These solvents enhance the nucleophilicity of the attacking species. nih.gov |
| Temperature | Increased temperature increases rate but may decrease selectivity. | Higher kinetic energy overcomes the activation barrier, but can also activate competing reaction pathways. |
| Nucleophile Strength | Stronger nucleophiles lead to higher reaction rates and potentially higher yields. | The rate-determining step often involves the attack of the nucleophile. oieau.fr |
| Leaving Group | While chlorine is the leaving group in this case, its departure is the final step. Fluorine is often a better leaving group in SNAr due to the higher electronegativity stabilizing the intermediate. | In a related compound, 3-chloro-4-fluoronitrobenzene, nucleophilic substitution preferentially displaces the fluorine atom. researchgate.net |
This table provides a general guide to the influence of reaction conditions on SNAr reactions involving substrates similar to this compound.
Role of Catalysts in Promoting Substitution
While many SNAr reactions proceed without a catalyst, certain catalysts can be employed to enhance the reaction rate or enable reactions with less reactive substrates or nucleophiles.
Phase-Transfer Catalysis: When the nucleophile is an ionic salt that is insoluble in the organic solvent containing the substrate, a phase-transfer catalyst can be used. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the nucleophilic anion from the aqueous or solid phase into the organic phase, where it can react with the substrate.
Organocatalysis: In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of reactions, including transesterification. organic-chemistry.org While not specifically documented for the nucleophilic substitution of this compound, their ability to act as strong Lewis bases could potentially be harnessed to activate either the nucleophile or the aromatic substrate.
Transformations Involving the Methyl Ester Moiety
The methyl ester group of this compound is also a site of chemical reactivity, primarily through transesterification and hydrolysis.
Transesterification Processes
Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: In the presence of a strong base, such as an alkoxide, the alcohol is deprotonated to form a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the ester. This is also an equilibrium reaction, and the position of the equilibrium is determined by the relative stabilities of the starting materials and products. masterorganicchemistry.com Various catalysts, including metal complexes and N-heterocyclic carbenes, have been developed to promote transesterification under mild conditions. organic-chemistry.orgresearchgate.net
Hydrolysis Mechanisms
Base-Catalyzed Hydrolysis (Saponification): This is typically the most significant pathway for ester hydrolysis under neutral to basic conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. epa.gov This is generally a bimolecular process (BAC2 mechanism). The rate of base-catalyzed hydrolysis is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and cyano groups on this compound, increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). oieau.fr Studies on substituted methyl benzoates have shown a good correlation between the hydrolysis rate constants and the Hammett substituent constants (σ). oieau.fr
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by a water molecule. This is a reversible process, and the mechanism is the reverse of Fischer esterification.
Neutral Hydrolysis: At neutral pH, the uncatalyzed reaction with water can occur, but it is generally much slower than the acid- or base-catalyzed pathways. viu.ca
| Hydrolysis Condition | Expected Rate for this compound | Rationale |
| Base-Catalyzed (pH > 7) | Faster than methyl benzoate | The electron-withdrawing chloro and cyano groups stabilize the transition state of the BAC2 mechanism. oieau.fr |
| Acid-Catalyzed (pH < 7) | Slower than methyl benzoate | Electron-withdrawing groups destabilize the protonated ester intermediate. |
| Neutral (pH ≈ 7) | Very slow | The uncatalyzed reaction with water is generally inefficient. viu.ca |
This table is based on established principles of ester hydrolysis and data from studies on related substituted methyl benzoates. oieau.fr
Reduction to Corresponding Alcohols or Aldehydes
The methyl ester functionality of this compound can be selectively reduced to the corresponding primary alcohol, (3-chloro-4-cyanophenyl)methanol, or the aldehyde, 3-chloro-4-cyanobenzaldehyde. The choice of reducing agent and reaction conditions is crucial to achieve the desired product and to avoid unwanted side reactions involving the cyano or chloro groups.
A common and effective method for the reduction of aromatic esters to alcohols is the use of sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system, typically involving methanol (B129727) and a less reactive solvent like tetrahydrofuran (THF). researchgate.netsciencemadness.org This system is known for its chemoselectivity, as it readily reduces esters while leaving other functional groups such as nitriles and halides unaffected. researchgate.net The reaction proceeds by the slow addition of methanol to a mixture of the ester and NaBH₄ in THF, which generates more reactive alkoxyborohydrides in situ, facilitating the reduction.
The synthesis of the corresponding aldehyde, 3-chloro-4-cyanobenzaldehyde, is more challenging as aldehydes are themselves susceptible to reduction. However, methods for producing cyanobenzaldehydes from related precursors are well-documented. For instance, the oxidation of the corresponding cyanobenzylamine or the hydrolysis of a dichloromethylbenzonitrile can yield the desired aldehyde. google.comgoogle.com
Table 1: Reduction of the Ester Group in this compound
| Product | Reagent System | Typical Conditions | Selectivity |
|---|---|---|---|
| (3-chloro-4-cyanophenyl)methanol | NaBH₄ / THF / MeOH | Reflux, slow addition of MeOH | High, does not reduce nitrile or chloro group researchgate.net |
Reactivity of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to amides and carboxylic acids, cycloaddition reactions, and reduction to amines.
The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to a carboxylic acid. youtube.comyoutube.com
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. youtube.comchemistrysteps.com A subsequent attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. chemistrysteps.com Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the corresponding carboxylic acid. youtube.commasterorganicchemistry.com
In basic hydrolysis, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. libretexts.org Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon extended reaction, which requires an acidic workup to yield the final carboxylic acid. youtube.com
Reaction Scheme: Hydrolysis of the Cyano Group this compound → (H⁺ or OH⁻, H₂O) → Methyl 3-chloro-4-carbamoylbenzoate → (H⁺ or OH⁻, H₂O, heat) → 3-Chloro-4-carboxybenzoic acid methyl ester
Nitriles are excellent substrates for [2+3] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles. A prominent example is the formation of tetrazoles through reaction with azides. The cyano group in this compound can react with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst like zinc chloride or an ammonium salt, to form the corresponding tetrazolyl derivative. organic-chemistry.org This reaction provides a direct route to highly functionalized tetrazole compounds, which are important scaffolds in medicinal chemistry.
The cyano group can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. youtube.comorganic-chemistry.org
Reduction with LiAlH₄ is a highly effective method for converting nitriles to primary amines. libretexts.orgyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, eventually leading to the amine after an aqueous workup. libretexts.org It is important to note that LiAlH₄ will also reduce the ester group, leading to a diol-amine if conditions are not carefully controlled.
Catalytic hydrogenation offers an alternative route. Depending on the catalyst and conditions chosen, it is possible to selectively reduce the nitrile group in the presence of other reducible functionalities. youtube.com For instance, specific catalysts can reduce a nitrile while leaving an alkene intact. youtube.com The reduction of this compound would yield methyl 3-chloro-4-(aminomethyl)benzoate.
Table 2: Transformations of the Cyano Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | H₂SO₄, H₂O or NaOH, H₂O | Methyl 3-chloro-4-carbamoylbenzoate / 3-Chloro-4-carboxybenzoic acid methyl ester |
| [2+3] Cycloaddition | NaN₃, ZnCl₂ | Methyl 3-chloro-4-(1H-tetrazol-5-yl)benzoate |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a complex process due to the presence of three substituents with competing directing effects. masterorganicchemistry.com All three substituents—chloro (-Cl), methoxycarbonyl (-COOCH₃), and cyano (-CN)—are deactivating towards EAS, meaning the reaction will be slower than with benzene itself and typically requires harsh conditions and a strong Lewis acid catalyst. masterorganicchemistry.com
The directing effects are as follows:
-Cl (at C3): Ortho, para-directing (to positions 2, 4, and 6). Since C4 is already substituted, it directs to C2 and C6.
-CN (at C4): Meta-directing (to positions 2 and 6).
-COOCH₃ (at C1): Meta-directing (to positions 3 and 5). Since C3 is substituted, it directs to C5.
Analyzing the available positions for an incoming electrophile (E⁺):
Position 2: Favored by the ortho-directing -Cl group and the meta-directing -CN group. However, this position is sterically hindered by two adjacent substituents.
Position 5: Favored by the meta-directing -COOCH₃ group. It is meta to the -Cl group.
Position 6: Favored by the para-directing -Cl group and the meta-directing -CN group.
Considering both electronic and steric factors, substitution is highly disfavored. However, the positions most activated (or least deactivated) are positions 2 and 6, as they receive directing influence from two of the three groups. Between these, position 6 is sterically more accessible than position 2. Therefore, any forced electrophilic substitution would most likely occur at the C6 position.
Detailed Mechanistic Elucidation via Reaction Intermediates Analysis
Understanding the reaction mechanisms for this compound requires an analysis of the transient species, or reaction intermediates, that are formed. nih.gov While direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes, their existence is inferred from kinetic studies, trapping experiments, and computational modeling. nih.govbeilstein-journals.org
Ester Reduction (with NaBH₄/MeOH): The mechanism does not involve a free hydride ion. Instead, methanol reacts with sodium borohydride to form methoxyborohydride intermediates, such as NaBH₃(OCH₃), which are more potent reducing agents than NaBH₄ itself. These species are the true hydridic donors in the reduction of the ester.
Nitrile Hydrolysis: The key intermediate in both acid- and base-catalyzed hydrolysis is the imidic acid (or its conjugate acid/base), which is a tautomer of the amide. chemistrysteps.com Its formation is the crucial step in the conversion of the nitrile's sp-hybridized carbon to the sp²-hybridized carbon of the amide.
Nitrile Reduction (with LiAlH₄): The reduction proceeds through the formation of an intermediate imine-aluminum complex . libretexts.org The initial addition of a hydride from AlH₄⁻ to the nitrile carbon forms an N-metallo-imine anion. This intermediate undergoes a second hydride addition to form a dianionic species, which upon aqueous workup is protonated to give the primary amine. libretexts.org
[2+3] Cycloaddition: The mechanism of tetrazole formation involves the nucleophilic attack of the azide anion on the electrophilic nitrile carbon. This is followed by an intramolecular cyclization of the resulting vinyl azide-like intermediate to form the stable, aromatic tetrazole ring.
Electrophilic Aromatic Substitution: The universal intermediate in EAS reactions is the arenium ion , or sigma complex . masterorganicchemistry.com An incoming electrophile attacks the π-system of the benzene ring, forming a new C-E bond and a resonance-stabilized carbocation. The stability of the possible arenium ions determines the regiochemical outcome of the reaction. For this compound, the relative stability of the sigma complexes formed by attack at C2, C5, or C6 would dictate the final product distribution. The final step is the deprotonation of the arenium ion to restore aromaticity.
Applications of Methyl 3 Chloro 4 Cyanobenzoate in Advanced Organic Synthesis
Strategic Intermediate in Pharmaceutical Lead Compound Synthesis
The structural attributes of Methyl 3-chloro-4-cyanobenzoate make it an invaluable precursor in the synthesis of a wide array of pharmaceutical lead compounds. The presence of multiple reaction sites allows for sequential and regioselective modifications, enabling the construction of diverse and complex molecular scaffolds.
Precursor to Diverse Bioactive Scaffolds
This compound serves as a key starting material for the synthesis of various bioactive scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can participate in cross-coupling reactions. The methyl ester is also amenable to hydrolysis and amidation. This trifecta of reactivity allows for the generation of a multitude of derivatives with potential therapeutic applications. For instance, compounds derived from cyanobenzoic acid are useful intermediates for a variety of chemicals, including pharmaceuticals.
Synthesis of Nitrogen-Containing Heterocycles Relevant to Drug Discovery
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. This compound is a valuable precursor for the synthesis of these important structures. The cyano and chloro groups can be strategically manipulated to construct various heterocyclic rings. For example, the cyano group can undergo cyclization reactions with suitable reagents to form pyridines, pyrimidines, or other nitrogenous ring systems. The chloro atom provides a handle for introducing nitrogen-based substituents via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Building Block for Agrochemical Development
Similar to its role in pharmaceuticals, this compound is a significant building block in the development of novel agrochemicals. The synthesis of complex molecules for crop protection often relies on versatile intermediates that can be elaborated into a range of active ingredients. For example, derivatives of cyanobenzoic acid are known intermediates for agrochemicals. The synthesis of the insecticide Chlorantraniliprole involves a substituted anthranilic acid, a structure that can potentially be derived from this compound through functional group transformations.
Contribution to the Synthesis of Complex Organic Molecules
The utility of this compound extends to the total synthesis of complex organic molecules beyond the realms of pharmaceuticals and agrochemicals. Its defined substitution pattern and multiple reactive sites make it an attractive starting point for multi-step synthetic sequences. Organic chemists can leverage the differential reactivity of the chloro, cyano, and ester groups to build intricate carbon skeletons and introduce a variety of functional groups with high degrees of control.
Development of Novel Synthetic Methodologies for C-C and C-Heteroatom Bond Formation
The structure of this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies, particularly in the area of cross-coupling reactions. The presence of an aryl chloride allows for its participation in various palladium-catalyzed reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
Key cross-coupling reactions where this compound could serve as a substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form a C-C bond.
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.
The electronic properties of the cyano and ester groups can influence the reactivity of the aryl chloride, providing a valuable model system for studying reaction mechanisms and expanding the scope of these powerful synthetic tools.
Exploration of Biological Activities and Medicinal Chemistry Implications
Investigation of Antimicrobial Properties
The antimicrobial potential of benzoic acid derivatives has been a subject of interest for many years. ijcrt.orgnih.gov The core structure of Methyl 3-chloro-4-cyanobenzoate suggests that it and its derivatives could exhibit antimicrobial effects. Research on related compounds supports this hypothesis.
For instance, a study on 2-chlorobenzoic acid derivatives demonstrated that various esters and Schiff bases of this compound exhibit antibacterial and antifungal properties. nih.govthieme-connect.com The results indicated that these compounds were generally more effective against Gram-negative bacteria, such as Escherichia coli, than Gram-positive bacteria. nih.govthieme-connect.com Another study on p-hydroxybenzoic acid derivatives also found that Schiff bases were more potent antimicrobial agents than the corresponding esters. nih.gov
The antimicrobial activity of benzoic acid derivatives is often linked to their ability to disrupt the pH balance within microbial cells and interfere with cellular processes. ijcrt.orgnih.gov The presence of a chloro substituent on the benzene (B151609) ring, as seen in this compound, can enhance lipophilicity, potentially aiding in the penetration of microbial cell membranes. nih.gov Furthermore, esters of benzoic acid have been investigated as prodrugs that can more easily diffuse through cell membranes and are then hydrolyzed by microbial enzymes to release the active acidic form. nih.gov
A study on 4-chlorocinnamic acid derivatives, which share the chloro-substituted aromatic ring, found that its methyl ester showed activity against Staphylococcus aureus. google.com This suggests that the methyl ester group does not necessarily negate antimicrobial potential.
While these studies provide a basis for the potential antimicrobial activity of this compound, specific testing of this compound and its close analogs is necessary to confirm and quantify this activity.
Research into Potential Anticancer Activities
The benzonitrile (B105546) (a benzene ring with a cyano group) and chlorobenzoic acid moieties are found in various compounds with demonstrated anticancer activity. This suggests that this compound could serve as a scaffold for the development of new anticancer agents.
Research on 2,5-substituted benzoic acid derivatives has led to the discovery of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. acs.orgnih.gov Structure-based design was crucial in developing a benzoic acid scaffold that could effectively bind to these proteins. acs.orgnih.gov This highlights the potential of substituted benzoic acids in targeting protein-protein interactions relevant to cancer.
Furthermore, studies on benzimidazol-acrylonitriles have explored their structure-activity relationships as anticancer agents. researchgate.net The acrylonitrile (B1666552) moiety, which contains a cyano group, is present in several marketed drugs and is a key feature in compounds designed to have cytotoxic effects. researchgate.net
The presence of a chloro group can also contribute to anticancer activity. For example, derivatives of 2-chloro-6-substituted benzoic acids are used in the synthesis of non-steroidal anti-inflammatory drugs like Diclofenac, and other chloro-substituted heterocycles have been investigated as anticancer agents. nih.gov
The cytotoxic effects of benzoic acid itself have been tested against various cancer cell lines, showing that it can retard cancer cell growth, sometimes by inhibiting histone deacetylases (HDAC).
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of derivatives of this compound would likely be significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous compounds provide insights into how modifications to this core structure could modulate its potential antimicrobial and anticancer effects.
In the context of antimicrobial activity, SAR studies on 2-chlorobenzoic acid derivatives revealed that the substitution of the benzylidene moiety with electron-releasing groups like dimethylamine (B145610) and methoxy (B1213986) groups increased activity against B. subtilis, S. aureus, and fungal strains. Conversely, substitution with an electron-withdrawing bromine atom enhanced activity against E. coli. thieme-connect.com This suggests that the electronic properties of substituents play a crucial role. Additionally, Schiff's bases of 2-chlorobenzoic acid were found to be more potent than their ester counterparts, indicating that the linkage of substituents to the core is also a key determinant of activity. nih.govthieme-connect.com
For anticancer applications, SAR studies of 2,5-substituted benzoic acid-based Mcl-1/Bfl-1 dual inhibitors showed that a 5-phenethylthio substituent significantly contributed to the binding potency. nih.gov This highlights the importance of specific hydrophobic and aromatic interactions. In another example, SAR analysis of benzofuran (B130515) derivatives indicated that substitutions at the C-2 position were critical for cytotoxic activity. mdpi.com The addition of phenol (B47542) and chlorine groups enhanced the number of binding interactions, leading to improved anticancer activity. mdpi.com
These examples underscore that systematic modifications to the this compound structure, such as altering the ester group, introducing different substituents on the benzene ring, or converting the cyano or ester functionalities into other heterocyclic rings, would be a rational approach to developing derivatives with optimized biological activity.
In Vitro and In Vivo Biological Activity Assessment
The evaluation of the biological activity of any new compound, including derivatives of this compound, would begin with in vitro assays followed by in vivo studies for the most promising candidates.
In Vitro Assessment: For potential antimicrobial activity, initial screening would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.gov This is typically done using methods like broth microdilution or agar (B569324) diffusion assays. tubitak.gov.tr
For anticancer potential, a standard in vitro assessment would involve screening against a panel of human cancer cell lines, such as the NCI-60 panel. nih.gov Assays like the MTT assay would be used to determine the cytotoxic effects and the concentration that inhibits 50% of cell growth (IC50). researchgate.net Further in vitro studies could investigate the mechanism of action, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific enzymes or proteins. nih.govmdpi.com
In Vivo Assessment: Compounds that show significant in vitro activity would then be tested in animal models to evaluate their efficacy and safety in a living organism. For antimicrobial agents, this might involve treating infected animals and monitoring their survival or the reduction in bacterial load.
For anticancer drug candidates, in vivo studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govresearchgate.net The effect of the compound on tumor growth, animal body weight, and any signs of toxicity are monitored. nih.gov For instance, a study on synthetic makaluvamine analogs involved evaluating the inhibition of MCF-7 breast cancer xenograft tumor growth in mice. nih.gov
The following table provides an example of in vitro data that might be generated for a series of hypothetical derivatives of this compound.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound | R1 Group (at ester) | R2 Group (on ring) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|---|---|
| 1 (Parent) | -CH3 | -Cl | >100 | >100 |
| 2 | -CH2CH3 | -Cl | 85.2 | 91.5 |
| 3 | -CH3 | -OCH3 | 55.6 | 63.2 |
| 4 | -CH3 | -N(CH3)2 | 23.1 | 30.7 |
Design and Synthesis of Pharmacologically Active Analogues Based on Core Structure
The core structure of this compound serves as a valuable starting point for the design and synthesis of novel, pharmacologically active analogues. Medicinal chemistry strategies can be employed to modify this scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties.
One common approach is the hybridization of pharmacophores, where the core structure is combined with other known bioactive moieties. For example, the cyano group could be converted into a heterocycle known for its biological activity, such as a 1,3,4-oxadiazole, thiadiazole, or triazole. nih.gov This can lead to hybrid molecules with potentially enhanced or novel therapeutic effects.
Another strategy involves the modification of the ester group. As seen in some studies, converting the ester to a Schiff base or an amide can significantly impact antimicrobial or anticancer activity. nih.govthieme-connect.com The synthesis of a series of esters with different alkyl or aryl groups can also be used to fine-tune the lipophilicity and steric properties of the molecule, which can affect its ability to cross cell membranes and interact with its target. nih.gov
The synthesis of such analogues would typically start from this compound or its corresponding carboxylic acid. Standard organic chemistry reactions can be employed to modify the functional groups. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be converted to a variety of amides or other esters. The cyano group can be a precursor for the synthesis of various nitrogen-containing heterocycles.
The following table outlines a hypothetical synthetic strategy for creating analogues.
Table 2: Hypothetical Synthetic Design of Analogues
| Starting Material | Reaction | Target Analogue Class | Potential Therapeutic Target |
|---|---|---|---|
| This compound | Hydrolysis, followed by amidation | Substituted amides | Anticancer, Antimicrobial |
| 3-Chloro-4-cyanobenzoic acid | Esterification with various alcohols | Novel esters | Antimicrobial (as prodrugs) |
| This compound | Reaction of cyano group with hydroxylamine (B1172632), then cyclization | Oxadiazole derivatives | Anticancer, Anti-inflammatory |
Applications in Materials Science and Nanotechnology
Development of Materials with Specific Electronic Properties
The electronic characteristics of materials derived from Methyl 3-chloro-4-cyanobenzoate are anticipated to be significantly influenced by the presence of both the electron-withdrawing chloro and cyano groups. The cyano (-CN) group, in particular, is a well-established functional group used to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) in organic semiconductors. This can facilitate n-type (electron-transporting) behavior, which is crucial for the development of various organic electronic devices. researchgate.net
The introduction of cyano groups into conjugated polymers has been shown to result in broader absorption spectra and smaller optical bandgaps. rsc.org While increasing the number of cyano groups can sometimes negatively impact molecular packing and charge transfer efficiency, a controlled incorporation can fine-tune the electronic properties to achieve desired device performance. rsc.org The chloro group also contributes to the electronic properties, further modifying the electron affinity and potentially enhancing the stability of the resulting materials.
Table 1: Anticipated Electronic Properties of Polymers Derived from this compound (Inferred from related compounds)
| Property | Expected Influence of this compound | Rationale |
| Conduction Type | Potentially n-type or ambipolar | The strong electron-withdrawing nature of the cyano group promotes electron transport. researchgate.net |
| LUMO Level | Lowered | The cyano and chloro groups are electron-withdrawing, which stabilizes the LUMO level. |
| HOMO Level | Lowered | The inductive effect of the substituents will also lower the HOMO level. rsc.org |
| Bandgap | Tunable, likely narrowed | The presence of electron-withdrawing groups on the aromatic ring can lead to a smaller energy gap. rsc.org |
Exploration in Optical Materials and Optoelectronic Devices
The structural features of this compound make it a candidate for the synthesis of materials with interesting optical properties, including those suitable for optoelectronic devices. The combination of the aromatic ring and the cyano group can give rise to fluorescence and other photophysical behaviors. researchgate.net The specific substitution pattern will influence the absorption and emission wavelengths of light.
Polymers incorporating cyanophenyl groups are known to exhibit liquid crystalline properties, which are integral to applications in displays and optical switching. wikipedia.orgulprospector.com The rigid, rod-like nature of molecules containing the benzoate (B1203000) structure contributes to the formation of ordered liquid crystal phases. wikipedia.orgazom.com By polymerizing monomers like this compound, it is conceivable to create liquid crystal polymers (LCPs) where the optical properties can be controlled by an external stimulus. These LCPs are known for their high thermal stability and mechanical strength. wikipedia.org
Functional Monomer for Polymer Synthesis
This compound can serve as a functional monomer in the synthesis of high-performance polymers such as polyesters and polyamides. The methyl ester group provides a reactive site for polycondensation reactions. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with diamines to form polyamides, or with diols to form polyesters. britannica.com
The presence of the chloro and cyano groups on the monomer unit would impart specific functionalities to the resulting polymer chain. These groups can enhance properties such as thermal stability, flame retardancy, and chemical resistance. ulprospector.commdpi.com The polarity induced by the cyano group can also lead to strong intermolecular interactions, influencing the polymer's mechanical properties and processability. researchgate.net The synthesis of polyamides, for example, often involves the reaction of a dicarboxylic acid with a diamine, leading to materials with high strength and thermal resistance, such as Kevlar. britannica.com The incorporation of a monomer like this compound could lead to novel polyamides with tailored properties.
Integration into Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures. mdpi.comnih.gov The molecular structure of this compound, with its combination of polar (cyano and ester) and nonpolar (aromatic ring) regions, makes it a candidate for integration into self-assembling systems. nih.gov The interplay of intermolecular forces such as dipole-dipole interactions, π-π stacking of the aromatic rings, and van der Waals forces can drive the formation of well-defined nano- and microscale structures. mdpi.com
Molecules containing benzonitrile (B105546) have been studied for their ability to form complex structures. pnas.org In the context of materials science, the self-assembly of such molecules can be harnessed to create functional materials for applications in drug delivery, sensing, and nanotechnology. rsc.orgsciencedaily.com By designing larger molecules that incorporate the this compound moiety, it may be possible to direct their assembly into specific architectures with emergent properties.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Methyl 3-chloro-4-cyanobenzoate by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at C5, flanked by the chloro and ester groups, would likely appear as a doublet of doublets. The protons at C2 and C6 would also exhibit distinct signals, influenced by their neighboring substituents. A sharp singlet in the upfield region corresponds to the three protons of the methyl ester group.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display nine distinct signals: six for the aromatic carbons, one for the nitrile carbon (C≡N), one for the carbonyl carbon of the ester (C=O), and one for the methyl carbon (-OCH₃). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chloro, cyano, and methoxycarbonyl groups. rsc.orglumenlearning.comminia.edu.eg
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure. A COSY spectrum would establish the coupling relationships between adjacent aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, solidifying the assignment of the ¹H and ¹³C spectra.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data is estimated based on spectral data of analogous compounds like methyl 3-chlorobenzoate (B1228886) and 4-cyanobenzoic acid. rsc.orgrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (H2) | 7.9 - 8.2 | d | ~2 |
| Ar-H (H5) | 7.8 - 8.1 | dd | ~8, ~2 |
| Ar-H (H6) | 7.6 - 7.9 | d | ~8 |
| -OCH₃ | ~3.9 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is estimated based on spectral data of analogous compounds. rsc.orgrsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C4 (Ar-CN) | 135 - 138 |
| C3 (Ar-Cl) | 133 - 135 |
| C1 (Ar-COOCH₃) | 131 - 133 |
| C5 (Ar-H) | 130 - 132 |
| C6 (Ar-H) | 129 - 131 |
| C2 (Ar-H) | 127 - 129 |
| C≡N | 116 - 118 |
| -OCH₃ | 52 - 54 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. thermofisher.com
The IR and Raman spectra of this compound are distinguished by several characteristic absorption bands:
Nitrile (C≡N) Stretch: A sharp, intense band is expected in the region of 2220-2240 cm⁻¹, which is a definitive indicator of the cyano group.
Carbonyl (C=O) Stretch: A strong absorption corresponding to the ester carbonyl group will appear in the range of 1720-1740 cm⁻¹.
Aromatic C=C Stretches: Multiple bands of variable intensity are expected between 1450 and 1600 cm⁻¹, characteristic of the benzene ring.
C-O Stretch: The ester C-O linkage will produce a strong band in the 1250-1300 cm⁻¹ region.
C-Cl Stretch: A band in the lower frequency region, typically between 700 and 850 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Aromatic C-H Stretches: These appear as weaker bands above 3000 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, providing complementary information to the IR spectrum. covalentmetrology.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak-Medium |
| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |
| C=O Stretch | Ester Carbonyl | 1720 - 1740 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-O Stretch | Ester | 1250 - 1300 | Strong |
| C-Cl Stretch | Chloroalkane | 700 - 850 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the unambiguous determination of its elemental formula (C₉H₆ClNO₂). nih.gov The monoisotopic mass is 195.0087 g/mol . nih.gov
A key feature in the mass spectrum is the presence of isotopic peaks for the molecular ion [M]⁺•. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic pattern with a peak for [C₉H₆³⁵ClNO₂]⁺• (M) and a peak for [C₉H₆³⁷ClNO₂]⁺• (M+2) with an intensity ratio of roughly 3:1. docbrown.info
Analysis of the fragmentation pattern under techniques like Collision-Induced Dissociation (CID) provides evidence for the compound's structure. researchgate.net Common fragmentation pathways for this molecule would include:
Loss of a methoxy (B1213986) radical (•OCH₃): This results in a prominent fragment ion [M - 31]⁺.
Loss of a chlorine radical (•Cl): Leading to the formation of a fragment ion [M - 35]⁺.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺• | [C₉H₆³⁵ClNO₂]⁺• | 195.0087 | Molecular Ion |
| [M+2]⁺• | [C₉H₆³⁷ClNO₂]⁺• | 197.0058 | Isotope Peak |
| [M - OCH₃]⁺ | [C₈H₃ClNO]⁺ | 164.9927 | Loss of methoxy radical |
| [M - Cl]⁺ | [C₉H₆NO₂]⁺ | 160.0399 | Loss of chlorine radical |
| [M - COOCH₃]⁺ | [C₇H₃ClN]⁺ | 136.9954 | Loss of carbomethoxy radical |
X-ray Crystallography for Solid-State Structure Determination
In the solid state, molecules of this compound would arrange themselves in a regular, repeating lattice. This crystal packing is governed by various non-covalent supramolecular interactions. researchgate.net Based on analogues, the following interactions are expected to be significant:
Halogen Bonding: The electrophilic region on the chlorine atom can form an attractive interaction with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the cyano group (C-Cl···N≡C) or the oxygen of the carbonyl group (C-Cl···O=C). nih.govmdpi.com These directional interactions play a crucial role in organizing the molecules into specific motifs. nih.gov
π-π Stacking: The electron-deficient aromatic rings could engage in offset stacking interactions, contributing to the stability of the crystal lattice.
Dipole-Dipole Interactions: The polar C=O, C≡N, and C-Cl bonds create molecular dipoles that influence the alignment of molecules within the crystal.
It is plausible that these interactions could lead to the formation of supramolecular structures such as dimers or one-dimensional chains. nih.gov
X-ray analysis would reveal the preferred conformation of the molecule in the solid state. researchgate.net A key conformational feature is the dihedral angle between the plane of the benzene ring and the methyl ester group. In related structures, the ester group is often slightly twisted out of the plane of the aromatic ring. nih.gov This twist represents a balance between maximizing π-conjugation (which favors planarity) and minimizing steric hindrance. The precise angle would be determined by the subtle interplay of intramolecular forces and the intermolecular packing forces within the crystal. scispace.com
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the substituted benzene ring.
The presence of the cyano (-CN), chloro (-Cl), and methyl ester (-COOCH₃) groups, all of which are electron-withdrawing, modifies the electronic structure of the benzene ring. wikipedia.orglibretexts.org This is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted benzene. The spectrum would likely be characterized by intense absorptions in the UV region, corresponding to π → π* electronic transitions within the aromatic system. The exact position and intensity of these absorption bands are sensitive to the solvent used for the analysis.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of methyl 3-chloro-4-cyanobenzoate. By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its electronic properties.
The electronic character of substituted benzonitriles is significantly influenced by the nature and position of the substituents on the aromatic ring. In this compound, the electron-withdrawing nature of the chloro and cyano groups, combined with the ester functionality, dictates the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
Key Research Findings:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For analogous compounds like benzylidenemalononitrile (B1330407) derivatives, the HOMO-LUMO gap has been shown to be a crucial parameter in evaluating their biological activity. nih.gov
Electron Density and Charge Distribution: Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular charge transfer and delocalization of electron density. In molecules like 2-chlorobenzonitrile (B47944), NBO analysis has revealed significant hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. nih.gov The presence of the chloro, cyano, and methyl ester groups in this compound would lead to a complex pattern of electron distribution, with the electronegative atoms drawing electron density.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's propensity to donate or accept electrons in a chemical reaction. For instance, in a series of substituted benzonitriles, the introduction of different functional groups was found to systematically alter these electronic parameters. pku.edu.cn
Table 1: Calculated Electronic Properties for a Representative Substituted Benzonitrile (B105546) (Analogous to this compound)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
| Ionization Potential | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity | 2.1 eV | Energy released upon gaining an electron. |
Note: The values in this table are representative and based on DFT calculations for structurally similar substituted benzonitriles. Specific values for this compound would require dedicated calculations.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling techniques are essential for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies.
The reactivity of the cyano group and the aromatic ring in this compound makes it a versatile intermediate in organic synthesis. For example, the cyano group can undergo hydrolysis, reduction, or cycloaddition reactions, while the aromatic ring is susceptible to nucleophilic aromatic substitution.
Key Research Findings:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chloro and cyano) activates the benzene (B151609) ring towards nucleophilic attack. Computational studies can model the step-by-step mechanism of such reactions, including the formation of the Meisenheimer complex as an intermediate and the subsequent departure of the leaving group.
Reaction with Amines: The reaction of related 2-cyanobenzaldehydes with amines has been shown to proceed through a cascade mechanism involving the formation of isoindolinones. researchgate.net Similar computational modeling for this compound could predict its reactivity with various nucleophiles and the feasibility of forming complex heterocyclic structures.
Transition State Analysis: The identification of the transition state structure is crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry and energy of the transition state, providing insights into the factors that control the reaction rate. For example, in the study of dichloroaniline isomers, computational methods were used to calculate their gas-phase enthalpies of formation, which are related to their stability and reactivity. nih.gov
Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction of a Chlorobenzonitrile
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Nucleophilic Attack | 15.2 | Formation of the Meisenheimer intermediate. |
| Leaving Group Departure | 5.8 | Elimination of the chloride ion to form the product. |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular modeling of reaction pathways. Actual values would depend on the specific reactants and reaction conditions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry plays a vital role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic parameters. For this compound, these calculations can aid in the assignment of vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis).
Key Research Findings:
Vibrational Spectroscopy: DFT calculations are widely used to predict the vibrational frequencies of molecules. A complete vibrational assignment for related molecules like 2-chlorobenzonitrile and 3,5-dichlorobenzonitrile (B1202942) has been achieved through a combination of experimental FT-IR and FT-Raman spectroscopy and theoretical calculations. nih.govnih.gov The calculated frequencies, after appropriate scaling, generally show excellent agreement with the experimental data, allowing for a detailed understanding of the vibrational modes of the molecule.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. For 2-chlorobenzonitrile, TD-DFT calculations have been used to predict the energies and oscillator strengths of electronic transitions, which were found to be in good agreement with the experimental UV-Vis spectrum measured in ethanol. nih.gov Similar calculations for this compound would help in understanding its photophysical properties.
NMR Spectroscopy: While not explicitly mentioned in the provided outline, it is worth noting that computational methods can also predict NMR chemical shifts, which are invaluable for structural elucidation.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Chlorobenzonitrile
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| ν(C≡N) | 2230 | 2235 | Cyano group stretching |
| ν(C-Cl) | 750 | 745 | Carbon-chlorine stretching |
| ν(C=O) | 1720 | 1725 | Carbonyl group stretching |
| Aromatic C-H stretch | 3050-3100 | 3060-3110 | Aromatic C-H stretching |
Note: The data presented is a representative example based on studies of similar molecules. nih.govnih.govias.ac.in The exact frequencies for this compound would need to be determined experimentally and computationally.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the environment on molecular shape.
The presence of the methyl ester group introduces a degree of conformational flexibility due to rotation around the C-O single bond. Understanding the preferred orientation of this group relative to the benzene ring is important for predicting its interactions with other molecules.
Key Research Findings:
Rotational Barriers: The rotation of the methoxycarbonyl group is not entirely free and is subject to steric and electronic effects from the adjacent chloro and cyano substituents. MD simulations can quantify the energy barriers associated with this rotation and identify the most stable conformations.
Solvent Effects: The conformational preferences of a molecule can be influenced by the solvent. MD simulations can explicitly include solvent molecules, allowing for a more realistic representation of the molecule's behavior in solution.
Conformational Preferences in Substituted Cyclohexanes: While not a direct analogue, the principles of conformational analysis are well-established for systems like substituted cyclohexanes, where the preference for a substituent to occupy an equatorial or axial position is quantified by A-values. lumenlearning.comnobelprize.org These principles, which are based on minimizing steric interactions, can be applied to understand the conformational preferences in this compound.
Table 4: Relative Energies of Different Conformations of a Substituted Benzoate (B1203000)
| Conformation | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| Planar (syn) | 0° | 0.0 |
| Perpendicular | 90° | 2.5 |
| Planar (anti) | 180° | 0.2 |
Note: This table provides a hypothetical example of the relative energies of different conformations that could be obtained from molecular dynamics simulations or potential energy surface scans.
In Silico Design and Screening of Novel Derivatives
Computational chemistry is an indispensable tool for the rational design and virtual screening of novel derivatives of this compound with desired properties. By modifying the parent structure in silico and calculating the properties of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates.
The goal of such in silico studies could be to enhance a particular biological activity, tune the electronic properties for materials applications, or improve the pharmacokinetic profile of a potential drug candidate.
Key Research Findings:
Structure-Activity Relationships (SAR): By systematically modifying the substituents on the benzene ring and calculating their effect on a particular property (e.g., binding affinity to a biological target), it is possible to establish quantitative structure-activity relationships (QSAR). This information can then be used to design new derivatives with improved activity.
Virtual Screening: Large libraries of virtual compounds can be rapidly screened for desired properties using computational methods. This approach, known as virtual screening, can significantly reduce the time and cost of drug discovery and materials development. For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely used to assess the drug-likeness of new chemical entities. nih.gov
Design of Anticancer Agents: Derivatives of benzylidenemalononitrile have been synthesized and evaluated for their anticancer properties, with in silico studies helping to rationalize their biological activity. nih.gov A similar approach could be applied to derivatives of this compound to explore their potential as therapeutic agents.
Table 5: In Silico Evaluation of Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted Property (e.g., Docking Score) |
| Derivative 1 | Replacement of Cl with F | -8.5 kcal/mol |
| Derivative 2 | Addition of a hydroxyl group | -9.2 kcal/mol |
| Derivative 3 | Extension of the ester alkyl chain | -7.8 kcal/mol |
Note: This table illustrates a hypothetical outcome of an in silico screening study. The predicted property could be a docking score, a predicted biological activity, or any other calculated parameter relevant to the design goal.
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For Methyl 3-chloro-4-cyanobenzoate, this translates to moving beyond traditional synthesis methods, which may involve harsh reagents and generate significant waste. mdpi.comresearchgate.net
One promising avenue is the adoption of green chemistry principles . Research into the synthesis of related compounds, such as methyl 3-cyanobenzoate, has demonstrated the feasibility of greener methods. For instance, a process involving the oximation and subsequent dehydration of methyl 3-formylbenzoate using a dehydrating agent like acetic anhydride (B1165640) has shown high yields of over 95%. researchgate.net Future research could adapt such methodologies for this compound, potentially utilizing alternative, less hazardous reagents and solvent-free or aqueous reaction conditions. mdpi.com
Biocatalysis presents another significant opportunity for sustainable synthesis. The use of enzymes to catalyze chemical reactions offers high selectivity and efficiency under mild conditions. researchgate.net While specific enzymatic routes for this compound are not yet established, the broader field of biocatalysis in drug synthesis points to the potential for developing enzymatic processes for its production. researchgate.net This could involve the use of engineered enzymes to perform specific transformations, reducing the reliance on traditional chemical catalysts and minimizing by-product formation.
| Parameter | Traditional Synthesis (Illustrative) | Potential Green Synthesis |
| Reagents | Hydrocyanic acid, acidic catalyst chembk.com | Mild dehydrating agents, potentially biocatalysts |
| Solvents | Organic solvents | Aqueous media, solvent-free conditions |
| By-products | Potential for hazardous waste | Water, biodegradable materials |
| Energy Input | Potentially high temperatures and pressures | Room temperature and atmospheric pressure |
Exploration of Novel Biological Applications Beyond Current Scope
While this compound is known as a precursor in the synthesis of bioactive molecules, its intrinsic biological activity remains largely unexplored. Future research could focus on screening this compound and its derivatives for novel therapeutic applications.
Studies on structurally similar compounds provide a rationale for such investigations. For instance, derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Furthermore, the related compound methyl 4-chloro-2-cyanobenzoate has been noted for its potential antimicrobial and anti-inflammatory effects. smolecule.com This suggests that this compound could serve as a scaffold for the development of new drugs.
In silico screening and pharmacophore modeling can accelerate the discovery of new biological targets for this compound. By computationally predicting the interaction of this compound with various proteins, researchers can identify potential therapeutic areas for further experimental validation. mdpi.com
Design of Advanced Functional Materials Utilizing its Structural Features
The unique combination of a chloro, a cyano, and a methyl ester group on an aromatic ring makes this compound an attractive building block for the synthesis of advanced functional materials.
In the realm of polymer chemistry , this compound could be used as a monomer or a cross-linking agent to create polymers with tailored properties. The presence of the polar cyano and ester groups could enhance properties like adhesion, thermal stability, and chemical resistance. A related compound, methyl 4-chloro-2-cyanobenzoate, has been identified as having potential applications in polymer chemistry and material synthesis. smolecule.com
Furthermore, the rigid, functionalized aromatic structure of this compound makes it a candidate for the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials with applications in gas storage, separation, and catalysis. The cyano and ester functionalities could act as coordinating sites for metal ions, leading to the formation of novel MOF structures with specific functionalities.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research
The synergy between chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. For this compound, AI and machine learning (ML) can be applied in several key areas:
Predictive Synthesis: AI models can be trained on vast datasets of chemical reactions to predict the most efficient and sustainable synthetic routes for this compound. These models can suggest optimal reaction conditions, catalysts, and solvents, reducing the need for extensive trial-and-error experimentation.
Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties of derivatives of this compound before they are synthesized. This allows for the in silico design of molecules with desired characteristics, such as enhanced biological activity or specific material properties.
Reaction Optimization: AI-powered platforms can automate and optimize chemical reactions in real-time. By continuously monitoring reaction parameters and using machine learning to make adjustments, these systems can maximize yield and minimize waste in the synthesis of this compound and its derivatives.
Cross-Disciplinary Research with Chemical Biology and Green Chemistry Principles
The future of research on this compound will likely be characterized by a convergence of disciplines, particularly chemical biology and green chemistry.
In chemical biology , this compound could be utilized as a starting point for the development of chemical probes . These are small molecules used to study and manipulate biological processes. The reactivity of the chloro and cyano groups could be exploited to attach fluorescent tags or other reporter groups, enabling the visualization and tracking of biological targets.
Q & A
Q. What are the established synthetic routes for Methyl 3-chloro-4-cyanobenzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid derivative. A plausible route includes:
Chlorination : Introduce the chlorine substituent at the 3-position using Cl₂ gas with FeCl₃ as a catalyst (40–60°C, 12–24 hours) .
Cyanation : Nitrile introduction via nucleophilic substitution (e.g., using CuCN/KCN under reflux in DMF) or Pd-catalyzed cyanation .
Esterification : Methyl ester formation via acid-catalyzed (H₂SO₄) reaction with methanol under reflux .
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust catalyst loading (e.g., 5–10 mol% FeCl₃) to balance yield and purity .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., chlorine’s deshielding effect at C3, nitrile’s impact on C4) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- X-ray Crystallography : Resolve crystal packing and steric effects of substituents (e.g., Cl vs. CN groups) .
Critical Note : Compare experimental spectra with computational predictions (DFT) to validate assignments .
Q. How should purification be conducted to achieve high-purity this compound?
Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar impurities .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for non-polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for final purity validation .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the 3-chloro position?
Methodological Answer :
- Steric Hindrance : The 4-cyano group creates a meta-directing effect, limiting nucleophilic substitution at C3. Use bulky nucleophiles (e.g., tert-butoxide) to probe steric limitations .
- Electronic Effects : The electron-withdrawing cyano group deactivates the ring, requiring harsh conditions (e.g., Pd-catalyzed cross-coupling at 100–120°C) .
Q. Experimental Design :
- Compare reaction rates of this compound with analogs lacking the CN group under identical conditions.
Q. How can spectral data contradictions (e.g., NMR/IR shifts) be resolved for this compound?
Methodological Answer :
- Conformational Analysis : Use DFT calculations (B3LYP/6-311+G(d,p)) to model vibrational modes and NMR chemical shifts. Discrepancies may arise from solvent effects or crystal packing .
- Variable-Temperature NMR : Identify dynamic effects (e.g., restricted rotation due to substituents) causing signal splitting .
Example : Aromatic protons may show unexpected splitting due to anisotropic effects from the cyano group.
Q. What are the thermal and hydrolytic stability profiles of this compound?
Methodological Answer :
Q. Data Interpretation :
- Hydrolysis half-life (t₁/₂) of 48 hours at pH 7 vs. 2 hours at pH 12 indicates pH-sensitive degradation.
Q. Can computational modeling predict reactivity in catalytic applications (e.g., as a ligand precursor)?
Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess coordination potential. The cyano group may act as a weak σ-donor, while chlorine provides steric bulk .
- Docking Simulations : Model interactions with transition metals (e.g., Pd, Cu) to design ligand-modified catalysts .
Validation : Synthesize predicted metal complexes and compare stability constants (log β) with computational results .
Q. How does structural modification (e.g., replacing Cl with Br) impact biological activity in SAR studies?
Methodological Answer :
- Antibacterial Assays : Test halogen-substituted analogs against Gram-positive/negative strains (MIC values). Increased lipophilicity from Br may enhance membrane penetration .
- Crystallographic Analysis : Compare X-ray structures to correlate substituent size with target binding (e.g., enzyme active sites) .
Example : Methyl 3-bromo-4-cyanobenzoate may show 2–4x higher activity than the chloro analog due to enhanced van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
